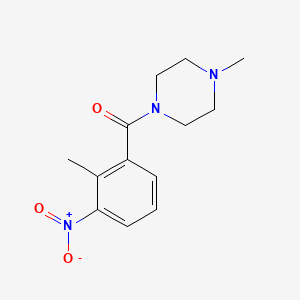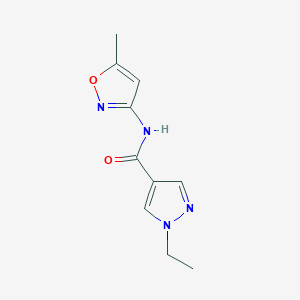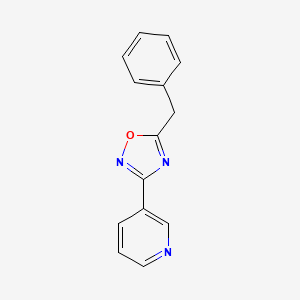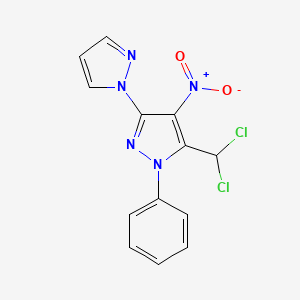
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methyl-3-nitrobenzoyl)piperazine (MNBP) is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a piperazine derivative that exhibits remarkable biological properties, including antibacterial, antifungal, and antitumor activities.
作用機序
The mechanism of action of 1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine is not yet fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. This compound has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit minimal toxicity towards normal human cells, indicating its potential as a safe and effective therapeutic agent. This compound has also been found to have a low propensity for inducing drug resistance in bacteria and fungi, making it a promising alternative to conventional antibiotics and antifungals.
実験室実験の利点と制限
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine offers several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent biological activity at relatively low concentrations, allowing for the use of smaller amounts of the compound in experiments. However, this compound has some limitations, including its low solubility in aqueous solutions and its tendency to form aggregates in solution, which can affect its biological activity.
将来の方向性
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has shown great potential as a therapeutic agent for the treatment of various diseases. Further research is needed to elucidate its mechanism of action and optimize its pharmacological properties. Future studies should focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.
Conclusion
In conclusion, this compound is a novel organic compound with remarkable biological properties that make it a promising candidate for the development of new therapeutic agents. This compound exhibits potent antibacterial, antifungal, and antitumor activities, making it a potential alternative to conventional antibiotics and antifungals. Further research is needed to fully understand the mechanism of action of this compound and optimize its pharmacological properties. The future of this compound research is promising, and it is likely to play a significant role in the development of new drugs and therapies.
合成法
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-3-nitrobenzoic acid with 1-methylpiperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction is carried out at a temperature of 80-100°C for 2-3 hours, resulting in the formation of this compound as a yellow crystalline solid with a melting point of 152-154°C.
科学的研究の応用
1-methyl-4-(2-methyl-3-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. This compound has been found to exhibit potent activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, this compound has also been investigated for its antitumor activity. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound exerts its antitumor effects by inducing apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-11(4-3-5-12(10)16(18)19)13(17)15-8-6-14(2)7-9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDOSXHNWUATAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)



![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)
![4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
